2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, an imidazolidinone ring, and a fluoro-substituted phenylacetamide
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally related to sulfonamides and benzodioxane derivatives , which are known to have broad biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects .
Mode of Action
Based on its structural similarity to sulfonamides and benzodioxane derivatives, it may interact with bacterial enzymes or other cellular components, inhibiting their function and leading to bacterial death .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential antibacterial activity. It could inhibit the synthesis of folic acid in bacteria by blocking the enzyme dihydropteroate synthase, a key player in the folic acid pathway . This would lead to a decrease in bacterial DNA synthesis and ultimately bacterial death .
Result of Action
The compound’s antibacterial activity could lead to the death of bacterial cells, thereby treating bacterial infections . .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit its antibacterial activity. Moreover, safety precautions should be taken to avoid breathing dust and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Imidazolidinone Ring: This involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Coupling with the Fluoro-Substituted Phenylacetamide: The final step involves coupling the dihydrobenzo[b][1,4]dioxin-imidazolidinone intermediate with 3-fluoro-4-methylphenylacetamide under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the imidazolidinone ring or the fluoro-substituted phenylacetamide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets in a specific manner.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. For instance, it may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the imidazolidinone and fluoro-substituted phenylacetamide groups.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound features a similar dihydrobenzo[b][1,4]dioxin moiety but is functionalized differently.
Uniqueness
The uniqueness of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-13-2-3-14(10-16(13)21)22-19(25)12-23-6-7-24(20(23)26)15-4-5-17-18(11-15)28-9-8-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDURFDEEPOKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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